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Compound of Interest

(4-Bromo-2-chlorophenyl)boronic
Compound Name: d
aci

cat. No.: B1523262

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-2-
chlorophenyl)boronic Acid

Introduction: A Versatile Reagent for Modern
Synthesis

(4-Bromo-2-chlorophenyl)boronic acid is a halogenated arylboronic acid that has emerged
as a crucial building block in synthetic organic chemistry. Its utility is primarily anchored in its
ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-
Miyaura coupling. The strategic placement of three distinct functionalities—the boronic acid, a
bromine atom, and a chlorine atom—on the phenyl ring offers chemists a powerful tool for
sequential and site-selective transformations. The bromine and chlorine atoms provide
differential reactivity hooks for subsequent cross-coupling or other functionalization reactions,
enabling the construction of complex molecular architectures from a single, versatile starting
material.

This guide provides a comprehensive overview of the core physicochemical properties,
characterization protocols, and handling considerations for (4-Bromo-2-chlorophenyl)boronic
acid. The insights herein are curated for researchers, process chemists, and drug development
professionals who require a deep, practical understanding of this reagent to ensure its effective
and reliable application in their synthetic endeavors.
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Molecular Identity and Core Physicochemical
Properties

Accurate identification and understanding of fundamental physical properties are the bedrock
of successful and reproducible chemistry. The key identifiers and properties of (4-Bromo-2-
chlorophenyl)boronic acid are summarized below.

Property Value Source(s)
CAS Number 1046861-20-4 [11[2]131[4][5]
Molecular Formula CeHsBBrCIlO:2 [11[2][4]1[6]
Molecular Weight 235.27 g/mol [11[2][4116]
IUPAC Name (4-bromo-2- [6]

chlorophenyl)boronic acid

White to off-white
Appearance , _ [71[8]
solid/crystalline powder

Data not consistently reported.
] ] Isomers such as 2-Bromo-4-
Melting Point ) ] N/A
chlorophenylboronic acid melt

at 240-244 °C.[7]

Typically supplied at =297% or
Purity YRRy , i N/A
>98% purity.[4][5]

Expert Insight: The absence of a consistently reported melting point in commercial or literature
sources is not unusual for less common boronic acids. It is often due to the compound's
tendency to undergo dehydration to form its boroxine anhydride upon heating, which can lead
to a broad or inconsistent melting range. Purity, as determined by methods like HPLC or
gNMR, is a far more reliable indicator of quality for this class of compounds.

The Boronic Acid-Boroxine Equilibrium: A Critical
Consideration
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A defining characteristic of many boronic acids is their propensity to exist in equilibrium with
their corresponding trimeric anhydride, known as a boroxine. This is a crucial factor to
comprehend, as it directly impacts reaction stoichiometry and observed analytical data.

The equilibrium is a dehydration reaction, typically favored by the removal of water, and is
reversible upon the addition of water.

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Many commercial suppliers explicitly state that this product contains varying amounts of the
anhydride.[9][10]

Practical Implications:

» Stoichiometry: When weighing the reagent for a reaction, you are handling a mixture of the
acid and the boroxine. Since the boroxine has a higher molecular weight per boron atom,
using the molecular weight of the monomer (235.27 g/mol ) may lead to an under-
stoichiometry of the active boron species. For critical applications, it is advisable to use a
slight excess (1.1-1.2 equivalents) of the boronic acid reagent to compensate for any
boroxine content.

o Solubility: The boroxine form is generally more nonpolar and may exhibit different solubility
characteristics compared to the more polar monomeric acid.

e Reactivity: While boroxines are competent coupling partners in many Suzuki reactions, their
reaction kinetics can differ from the corresponding boronic acids.

Solubility Profile

While quantitative solubility data is not readily available, a qualitative solubility profile can be
inferred from the behavior of analogous substituted phenylboronic acids.[8]
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Solvent Class

Example(s)

Expected Solubility

Rationale &
Commentary

Polar Aprotic

DMSO, DMF, THF

Soluble to Highly
Soluble

The polar B(OH)2
group and the overall
molecular polarity
allow for good
solvation. THF is a
common solvent for
Suzuki couplings

involving this reagent.

Alcohols

Methanol, Ethanol

Soluble

Capable of hydrogen
bonding with the
boronic acid moiety.
Note: Can form

boronate esters.

Ethers

Diethyl Ether, MTBE

Sparingly Soluble to
Insoluble

The polarity is
generally insufficient
to effectively solvate

the boronic acid.

Hydrocarbons

Toluene, Hexanes

Insoluble

Nonpolar solvents are
unable to overcome
the lattice energy of
the solid or solvate the

polar functional group.

Water

H20

Slightly Soluble

As with many
arylboronic acids,
solubility in neutral
water is low. Solubility
increases significantly
in basic aqueous
solutions due to the
formation of the
anionic boronate
species [Ar-B(OH)s].
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Application Scientist's Note: For Suzuki-Miyaura reactions, a common solvent system is a
mixture of an organic solvent like THF, Dioxane, or Toluene with an aqueous basic solution.
This biphasic system facilitates the dissolution of both the organic-soluble boronic acid and the
water-soluble inorganic base.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of (4-Bromo-2-chlorophenyl)boronic acid is paramount.
Below are the expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The aromatic region is diagnostic. Based on the substitution pattern, three distinct
proton signals are expected.

o H-3: Adoublet, shifted downfield due to proximity to the electron-withdrawing chlorine.
o H-5: Adoublet of doublets, coupled to both H-3 and H-6.
o H-6: A doublet, coupled to H-5.

o -B(OH)z: A broad singlet, typically in the 8.0-8.5 ppm range. Its position is variable and
depends on concentration, solvent, and water content. It readily exchanges with D20.

e 13C NMR: Six distinct aromatic carbon signals are expected. The signal for the carbon atom
attached to the boron (C-1) will typically be broad and may be difficult to observe due to
quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The isotopic pattern is highly
characteristic due to the presence of both bromine (7°Br:81Br = 1:1) and chlorine (3*Cl:3’Cl =
3:1). The molecular ion cluster [M]+ will show a distinctive pattern reflecting these isotopic
abundances.

High-Performance Liquid Chromatography (HPLC)
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HPLC is the workhorse technique for assessing the purity of boronic acids. A reversed-phase
method is typically employed.

Prepare Sample
(12 mg/mL in Acetonitrile/Water)

anect onto C18 Column)

Elute with Gradient
(Mobile Phase A: H20 + 0.1% TFA
Mobile Phase B: ACN + 0.1% TFA)

UV Detection
(e.g., 254 nm)

y

Analyze Chromatogram
(Assess Peak Purity and Area %)

Click to download full resolution via product page

Caption: A standard workflow for assessing the purity of boronic acids via RP-HPLC.

Stability, Storage, and Handling

Proper storage and handling are critical to maintaining the integrity and reactivity of the
reagent.

o Storage: The compound should be stored at room temperature, tightly sealed in a dry
environment.[4] The primary degradation pathways are exposure to moisture, which can
affect the monomer/boroxine equilibrium, and prolonged exposure to light and air. Inert
atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term stability.

e Handling:
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o Handle in a well-ventilated area or fume hood to avoid inhalation of the powder.[1]

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,
and a lab coat.[1]

o The compound is classified as a warning-level hazard, with statements indicating it may
be harmful if swallowed and can cause skin and eye irritation.[6][11]

o Avoid creating dust.[1]

Self-Validation Check: Before use in a critical synthesis, it is best practice to verify the purity of
an aged bottle of any boronic acid via HPLC or *H NMR to check for signs of degradation (e.g.,
deboronation, which would result in the appearance of 1-bromo-3-chlorobenzene).

Reactivity and Synthetic Applications

The primary application of (4-Bromo-2-chlorophenyl)boronic acid is as a coupling partner in
Suzuki-Miyaura reactions. The presence of two different halogens allows for selective or

sequential couplings.
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Simplified Suzuki-Miyaura Catalytic Cycle

Pd(O)L2

Oxidative Addition
(with R-X)

Transmetalation
(with Ar-B(OH)2 + Base)

R-Pd(Il)L2-Ar
Reductive Elimination
I

|
R-Ar (Product)

Click to download full resolution via product page

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Key Reactivity Insights:
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o Orthogonal Reactivity: The C-Br bond is significantly more reactive towards palladium-
catalyzed oxidative addition than the C-Cl bond. This allows for a selective Suzuki coupling
at the 4-position, leaving the chlorine atom at the 2-position untouched for subsequent
transformations. This is a cornerstone of its utility.

 Steric Hindrance: The chlorine atom at the ortho position (C-2) provides steric bulk around
the boronic acid moiety. This can influence the rate of transmetalation and may require more
forcing reaction conditions or specialized catalyst/ligand systems compared to unhindered
boronic acids.

» Electronic Effects: Both halogens are electron-withdrawing, which can impact the
nucleophilicity of the aryl group during the transmetalation step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical properties of (4-Bromo-2-
chlorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523262#physicochemical-properties-of-4-bromo-2-
chlorophenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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